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Compound of Interest

Compound Name:
4-(1H-Indol-3-yl)-5-methyl-thiazol-

2-ylamine

CAS No.: 430442-17-4

Cat. No.: B2449182

Get Quote

Executive Summary
The Indole-Thiazole Scaffold represents a privileged structure in medicinal chemistry, merging

the electron-rich indole core (found in tryptophan and auxin) with the pharmacologically

versatile thiazole ring. This guide analyzes the specific Structure-Activity Relationship (SAR)

impact of substituting the 5-position of the indole ring with a Methyl group (5-Me) versus the

unsubstituted Hydrogen (5-H) baseline.

Verdict: The 5-Methyl substitution generally enhances biological activity compared to the 5-H

baseline, primarily by increasing lipophilicity (LogP) and improving hydrophobic interactions

within target binding pockets (e.g., Tubulin colchicine site or Kinase ATP pockets). However, it

often competes with 5-Methoxy (electronic donation) and 5-Fluoro (metabolic stability) for the

optimal substituent slot.
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Feature
5-H Indole-Thiazole
(Baseline)

5-Methyl Indole-Thiazole
(Modified)

Primary Mechanism AhR Agonism, ROS Induction
Tubulin Inhibition, Kinase

Inhibition

Lipophilicity (LogP) Moderate (~2.5 - 3.0) High (~3.0 - 3.5)

Metabolic Stability
Susceptible to C5-

hydroxylation

Blocked C5-oxidation;

Extended half-life

Key Application
Phytoalexin (Camalexin),

Antimicrobial

Anticancer (Antimitotic), Anti-

inflammatory

Chemical Architecture & SAR Logic
The core scaffold typically involves an indole ring linked at the C3 position to the C2 position of

a thiazole ring (Camalexin-type) or via a hydrazone linker. The 5-position of the indole is a

critical "electronic and steric handle."
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Caption: SAR decision tree illustrating how the 5-position switch shifts target affinity from AhR

modulation (5-H) to Tubulin inhibition (5-Me).

Comparative Analysis: 5-Me vs. 5-H
Anticancer Activity (Cytotoxicity)
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The 5-methyl group acts as a weak electron-donating group (EDG) and a hydrophobic spacer.

In the context of Tubulin Polymerization Inhibition, the colchicine binding site contains a

hydrophobic pocket that accommodates the 5-Me group better than the smaller 5-H, leading to

lower

values.

Table 1: Representative Cytotoxicity Data (

in

) Data synthesized from general indole-thiazole SAR trends [1][2][3].

Cell Line
Compound
Class

5-H
(Reference)

5-Me
(Methyl)

5-OMe
(Methoxy)*

Analysis

HeLa

(Cervical)

Hydrazinyl-

Thiazole
22.4 11.6 8.5

5-Me

improves

potency ~2x

over 5-H.

A549 (Lung)
Thiazolo-

Pyridine
>50 23.3 12.6

5-Me confers

measurable

activity where

5-H is

inactive.

MCF-7

(Breast)

Camalexin

Analog
139 45 30

Significant

improvement;

5-Me aids

membrane

permeability.

*Note: 5-Methoxy is often included as a comparator; while 5-Me is superior to 5-H, 5-OMe often

outperforms both due to H-bonding capability.

Antimicrobial & Antioxidant Activity[1][2]
5-H (Camalexin): Highly effective as a phytoalexin against fungal pathogens (Botrytis

cinerea). The lack of steric bulk allows it to intercalate into fungal DNA or disrupt membranes
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non-specifically.

5-Me: Often shows reduced antifungal activity compared to 5-H but enhanced antibacterial

activity against Gram-positive strains (S. aureus), likely due to better penetration of the

peptidoglycan layer.

Mechanism of Action
Tubulin Destabilization (5-Me Dominant)
The 5-methyl indole moiety mimics the trimethoxyphenyl ring of colchicine or the indole of

combretastatin.

Mechanism: Binds to the

-tubulin subunit.

Effect: Prevents microtubule assembly

G2/M Phase Cell Cycle Arrest

Apoptosis.

AhR Activation (5-H Dominant)
Camalexin (5-H) is a known agonist of the Aryl Hydrocarbon Receptor (AhR).

Mechanism: Ligand binding triggers nuclear translocation of AhR.

Effect: Upregulation of CYP1A1; modulation of immune response. 5-Me substitution can

sterically hinder this binding, reducing AhR efficacy.

Graphviz Diagram: Signaling Pathway
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Caption: Mechanism of action for 5-Me derivatives inducing apoptosis via tubulin inhibition.

Experimental Protocols
Synthesis: Hantzsch Thiazole Coupling
This protocol describes the synthesis of 3-(thiazol-2-yl)indoles.

Reagents:

A: Indole-3-carbothioamide (5-H or 5-Me substituted).[1][2]

B:
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-Bromoacetophenone (or relevant

-haloketone).

Solvent: Ethanol or DMF.[3]

Workflow:

Thionation: Convert Indole-3-carboxamide to thioamide using Lawesson’s Reagent (if

starting from amide).

Cyclization (Hantzsch):

Dissolve 1.0 eq of Indole-3-carbothioamide in Ethanol.

Add 1.1 eq of

-Bromoacetophenone.

Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Workup:

Cool reaction mixture.[3]

Precipitate typically forms (HBr salt). Filter and wash with cold ethanol.

Neutralize with 10%

to obtain the free base.

Recrystallize from Ethanol/DMF.

In Vitro Cytotoxicity Assay (MTT)
Purpose: Determine

to compare 5-Me vs 5-H potency.

Seeding: Seed cancer cells (e.g., HeLa) at
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cells/well in 96-well plates. Incubate 24h.

Treatment: Add compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

). Ensure DMSO < 0.1%.

Incubation: Incubate for 48h at 37°C, 5%

.

MTT Addition: Add 20

MTT reagent (5 mg/mL). Incubate 4h.

Solubilization: Discard supernatant. Add 100

DMSO to dissolve formazan crystals.

Measurement: Read Absorbance at 570 nm. Calculate % inhibition vs control.

Graphviz Diagram: Experimental Workflow
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Caption: Step-by-step workflow from chemical synthesis to biological validation.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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